molecular formula C21H29N3O4 B14222957 N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine CAS No. 824956-53-8

N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine

Cat. No.: B14222957
CAS No.: 824956-53-8
M. Wt: 387.5 g/mol
InChI Key: NJTDYTLAOFNUNR-IRXDYDNUSA-N
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Description

N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine is a complex organic compound with a unique structure that combines elements of cyclopentylidene, valylamino, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine typically involves the acetylation of amino acids. One common method is the reaction of L-phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds efficiently in an aqueous solution at elevated temperatures, typically between 50°C and 70°C .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-L-glutamine
  • N-acetyl-L-proline
  • N-acetyl-4-hydroxy-L-proline
  • N-acetyl-L-cysteine

Uniqueness

N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine is unique due to its specific combination of cyclopentylidene, valylamino, and phenylalanine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

824956-53-8

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-cyclopentylideneacetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H29N3O4/c1-13(2)17(22)19(25)24-18(15-10-6-7-11-15)20(26)23-16(21(27)28)12-14-8-4-3-5-9-14/h3-5,8-9,13,16-17H,6-7,10-12,22H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/t16-,17-/m0/s1

InChI Key

NJTDYTLAOFNUNR-IRXDYDNUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=C1CCCC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(=C1CCCC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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